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Cat. No.: B1316469 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical

and chemical research. This document is intended for researchers, scientists, and

professionals in drug development, offering a consolidated resource for the compound's

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The structural integrity and purity of Ethyl 2-methylthiazole-5-carboxylate can be ascertained

through a combination of spectroscopic techniques. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Interpretation

Data not available in search results

Table 4: Mass Spectrometry Data
A key piece of mass spectrometry data has been identified.

m/z Interpretation

172.0 [M+H]⁺

This corresponds to the protonated molecule of Ethyl 2-methylthiazole-5-carboxylate,

confirming its molecular weight of 171.22 g/mol .[1]

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate

characterization of chemical compounds. The following sections detail the generalized

experimental methodologies for NMR, IR, and MS analyses of small organic molecules like

Ethyl 2-methylthiazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard protocol involves dissolving 5-10 mg of the purified compound

in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a clean NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and
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pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of

the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent

disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC). Electron ionization (EI) is a common technique for volatile compounds, while electrospray

ionization (ESI) is suitable for less volatile or thermally labile molecules, typically producing a

protonated molecule [M+H]⁺.

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about

the molecular weight and the fragmentation pattern of the compound, which aids in structural

elucidation.

Visualized Experimental Workflow and Structural
Information
To further clarify the process of spectroscopic analysis and the structural information derived

from it, the following diagrams are provided.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis
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NMR Spectra
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Chemical Structure
Ethyl 2-methylthiazole-5-carboxylate
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.
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Hypothetical MS Fragmentation of Ethyl 2-methylthiazole-5-carboxylate

[C₇H₉NO₂S]⁺
 m/z = 171

Loss of -OCH₂CH₃

[M - 45]⁺
m/z = 126

- C₂H₅O

Loss of -COOCH₂CH₃

[M - 73]⁺
m/z = 98

- CO₂C₂H₅

Loss of CH₃

[M - 15]⁺
m/z = 156

- CH₃

Loss of C₂H₅

[M - 29]⁺
m/z = 142

- C₂H₅

- CO
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Caption: A diagram showing a hypothetical mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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